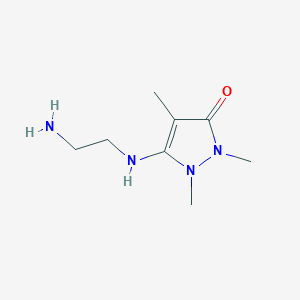
3-(2-Aminoethylamino)-1,2,4-trimethylpyrazol-5-one
Cat. No. B8348674
M. Wt: 184.24 g/mol
InChI Key: KPYCXLMNILGLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04507488
Procedure details


The 3-chloro-1,2,4-trimethylpyrazol-5-one used as starting material can be obtained in the following manner: 28.6 g. 3-hydroxy-1,2,4-trimethylpyrazol-5-one (m.p. 87°-89° C., after recrystallization from ethyl acetate), prepared from diethyl methylmalonate and N,N'-dimethylhydrazine, are boiled under reflux for 3.5 hours with 55 ml. phosphorus oxychloride. The reaction mixture is then evaporated and the residue is stirred with ice and water, rendered alkaline by the addition of 10N aqueous sodium hydroxide solution and extracted 8 times with 100 ml. amounts of methylene chloride. The combined extracts are then dried and evaporated to give 24.7 g. (76.5% of theory) 3-chloro-1,2,4-trimethylpyrazol-5-one in the form of colorless crystals; m.p. 37°-38° C.
Name
3-chloro-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-hydroxy-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
3-chloro-1,2,4-trimethylpyrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:3]([CH3:10])[N:4]([CH3:9])[C:5](=[O:8])[C:6]=1[CH3:7].OC1N(C)[N:14](C)[C:15](=O)[C:16]=1C.CC(C(OCC)=O)C(OCC)=O.C[NH:34]NC.P(Cl)(Cl)(Cl)=O>>[NH2:34][CH2:16][CH2:15][NH:14][C:2]1[N:3]([CH3:10])[N:4]([CH3:9])[C:5](=[O:8])[C:6]=1[CH3:7]
|
Inputs


Step One
|
Name
|
3-chloro-1,2,4-trimethylpyrazol-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N(N(C(C1C)=O)C)C
|
Step Two
|
Name
|
3-hydroxy-1,2,4-trimethylpyrazol-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1N(N(C(C1C)=O)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNNC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Four
|
Name
|
3-chloro-1,2,4-trimethylpyrazol-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N(N(C(C1C)=O)C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the residue is stirred with ice and water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be obtained in the following manner
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3.5 hours with 55 ml
|
|
Duration
|
3.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by the addition of 10N aqueous sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 8 times with 100 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts are then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 24.7 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCNC=1N(N(C(C1C)=O)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
